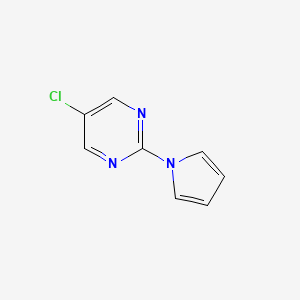

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with pyrrole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the pyrrole nitrogen attacks the chloropyrimidine, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Coupling Products: Biaryl compounds when involved in Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antitumor Activity

5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine derivatives have been investigated for their antitumor properties. Research indicates that compounds with a similar structural motif to pyrazolo[1,5-a]pyrimidines exhibit promising anticancer activities. These derivatives have shown efficacy in inhibiting key regulatory pathways in cancer cell proliferation, particularly through the development of selective inhibitors targeting cyclin-dependent kinases (CDKs) and checkpoint kinase 1 (CHK1) . The design of these inhibitors focuses on modifying the C5 and C6 positions of the pyrimidine core to enhance potency and selectivity against cancer cells.

Antihyperglycemic Activity

Studies have also highlighted the antihyperglycemic effects of pyrrole derivatives related to this compound. Certain compounds demonstrated activity comparable to established antihyperglycemic drugs like Glimepiride, suggesting potential therapeutic applications in managing diabetes . The structure-activity relationship (SAR) studies indicate that specific substitutions on the pyrrole and pyrimidine rings significantly influence biological activity.

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements have focused on optimizing reaction conditions, such as temperature and solvent choice, to achieve high yields of pyrimidine derivatives . The use of metal-free systems for nucleophilic substitutions has also been explored, demonstrating high selectivity and reactivity.

Functionalization

Functionalization of the pyrimidine ring allows for the introduction of diverse substituents, which can modulate the compound's pharmacological properties. For example, incorporating electron-donating or electron-withdrawing groups can significantly alter the electronic properties and reactivity of the compound, thereby influencing its biological activity .

Material Science Applications

Fluorescent Properties

this compound derivatives have been studied for their potential as fluorescent probes in material science. Their photophysical properties make them suitable for applications in chemosensing and bioimaging . Research indicates that these compounds can serve as effective fluorescent markers due to their tunable absorption and emission characteristics, which are critical for studying intracellular dynamics.

Case Studies

Mecanismo De Acción

The mechanism of action of 5-chloro-2-(1H-pyrrol-1-yl)pyrimidine in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis or function. Additionally, the pyrrole ring can enhance binding affinity to certain proteins, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-5-(1H-pyrrol-1-yl)pyrimidine

- 5-bromo-2-(1H-pyrrol-1-yl)pyrimidine

- 2-(1H-pyrrol-1-yl)pyrimidine

Uniqueness

5-chloro-2-(1H-pyrrol-1-yl)pyrimidine is unique due to the presence of both a chlorine atom and a pyrrole ring, which confer distinct reactivity and biological activity. The chlorine atom allows for further functionalization, while the pyrrole ring enhances its potential as a pharmacophore.

Actividad Biológica

5-Chloro-2-(1H-pyrrol-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antimicrobial, and enzyme inhibitory properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted at the 2-position with a pyrrole moiety and at the 5-position with a chlorine atom. This structural configuration is believed to contribute to its unique biological activities.

Antiproliferative Activity

Numerous studies have evaluated the antiproliferative effects of this compound and related compounds. For instance, a recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

| Compound | Cell Line | GI50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (lung cancer) | 38 | Inhibition of cell proliferation |

| 4-Chloro-5-(1H-pyrrol-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | MCF7 (breast cancer) | 31 | Induction of apoptosis and cell cycle arrest |

| 5-Chloro-indole derivatives | Various | 35 - 62 | Targeting VEGFR-2 and JAK kinases |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. The mechanism of action typically involves interactions with key enzymes or receptors involved in cancer cell proliferation.

Enzyme Inhibition

Research has highlighted the potential of this compound as an inhibitor of methionine aminopeptidases (MetAPs), which play crucial roles in protein synthesis and cellular function. A systematic analysis revealed that compounds with similar structures effectively inhibit both human MetAP1 and MetAP2, suggesting that modifications to the pyrimidine core can enhance selectivity and potency against these targets .

Antimicrobial Activity

Compounds related to this compound have also shown promising antimicrobial properties. For example, derivatives have been tested against various bacterial strains, revealing significant antibacterial activity. The following table outlines some relevant findings:

| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL | Bactericidal |

| 4-Chloro derivatives | Escherichia coli | 32 µg/mL | Bacteriostatic |

These findings suggest that structural modifications can lead to enhanced antimicrobial activity, making these compounds potential candidates for further development in treating infections.

Case Study: Anticancer Activity

In a study investigating the anticancer properties of various pyrimidine derivatives, researchers synthesized a series of compounds including this compound. These compounds were tested against multiple cancer cell lines, demonstrating significant inhibition of cell growth through mechanisms involving apoptosis and cell cycle arrest. Notably, one derivative exhibited an IC50 value as low as 31 nM against MCF7 cells, indicating potent anticancer activity .

Case Study: Enzyme Inhibition

Another study focused on the enzyme inhibitory effects of pyrimidine derivatives. The research identified that certain analogs of this compound exhibited selective inhibition against MetAPs, with one compound showing an IC50 value of approximately 25 nM for MetAP1. This selectivity is crucial for developing targeted therapies that minimize off-target effects .

Propiedades

IUPAC Name |

5-chloro-2-pyrrol-1-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQKSXDXZDXHQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.